Cas no 50458-79-2 (Ethyl Isoquinoline-3-carboxylate)
Ethyl Isoquinoline-3-carboxylate Properties
Names and Identifiers
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- Ethyl 3-isoquinolinecarboxylate
- Ethyl isoquinolin-3-carboxylate
- ethyl isoquinoline-3-carboxylate
- Isoquinoline-3-carboxylic acid ethyl ester
- 3-Isoquinolinecarboxylic acid, ethyl ester
- ethylisoquinoline-3-carboxylate
- 3-carbethoxyisoquinoline
- KSC493M9T
- 3-(Ethoxycarbonyl)isoquinoline
- SBB092773
- RP25855
- OR59951
- MFCD10566077
- DTXSID30465764
- DS-0382
- Ethyl3-Isoquinolinecarboxylate
- SCHEMBL2201127
- 50458-79-2
- CHEMBL3302330
- AKOS015840946
- CS-W003727
- SY023234
- FS-2647
- J-520885
- Ethyl Isoquinoline-3-carboxylate
- +Expand
-
- MFCD10566077
- IFSCYCNNAIADLI-UHFFFAOYSA-N
- 1S/C12H11NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-8H,2H2,1H3
- O(C([H])([H])C([H])([H])[H])C(C1=C([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])=N1)=O
Computed Properties
- 201.07900
- 0
- 3
- 3
- 201.078978594g/mol
- 15
- 230
- 0
- 0
- 0
- 0
- 0
- 1
- 2.7
- 39.2
Experimental Properties
- 2.41150
- 39.19000
- 1.6
- 355.5°C at 760 mmHg
- 168.813°C
- 1.176
Ethyl Isoquinoline-3-carboxylate Security Information
- H302-H315-H319-H335
- P261-P305+P351+P338
- Sealed in dry,Room Temperature
- Warning
Ethyl Isoquinoline-3-carboxylate Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl Isoquinoline-3-carboxylate Price
Ethyl Isoquinoline-3-carboxylate Suppliers
Ethyl Isoquinoline-3-carboxylate Related Literature
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1. Formation of indoles, isoquinolines, and other fused pyridines from azidoacrylatesLothar Henn,Deirdre M. B. Hickey,Christopher J. Moody,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 1984 2189
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2. 412. The constitution of yohimbine and related alkaloids. Part XI. A synthesis of sempervirineG. A. Swan J. Chem. Soc. 1958 2038
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3. 323. Synthesis of possible antimalarials. Part II. Compounds with the isoquinoline ring attached to the quinuclidine systemG. R. Clemo,S. P. Popli J. Chem. Soc. 1951 1406
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4. 318. The constitution of yohimbine and related alkaloids. Part IV. A synthesis of yohimboneG. A. Swan J. Chem. Soc. 1950 1534
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G. R. Clemo,M. Hoggarth J. Chem. Soc. 1954 95
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Qian Yao,Xin Zhou,Xiuli Zhang,Cong Wang,Peng Wang,Ming Li Org. Biomol. Chem. 2017 15 957
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Cristián Cuerva,José A. Campo,Mercedes Cano,Rainer Schmidt Dalton Trans. 2017 46 96
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